REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[C:13]([C:14]([O:16]C)=O)=[N:12][CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:18](OCC)(=[O:24])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].CC(C)([O-])C.[K+]>>[CH2:20]([C:19]1[C:18](=[O:24])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2=[N:9][CH:10]=[CH:11][N:12]=[C:13]2[C:14]=1[OH:16])[CH2:21][CH2:22][CH3:23] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CN=C1C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.5 g
|
Type
|
TEMPERATURE
|
Details
|
heated under nitrogen at 150°-160° for one and a half hours
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate extracts washed with water
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-hexane
|
Type
|
CUSTOM
|
Details
|
yields the product of this example as a colorless solid
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=C(C=2C(=NC=CN2)N(C1=O)C1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |